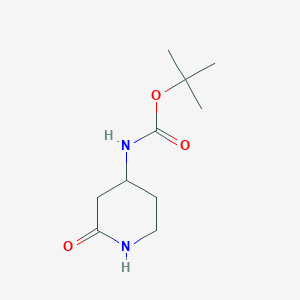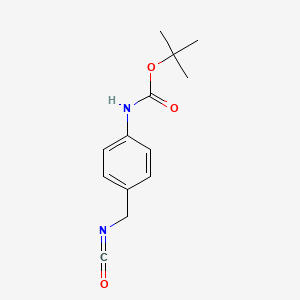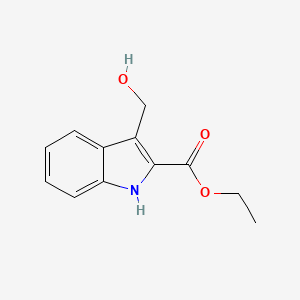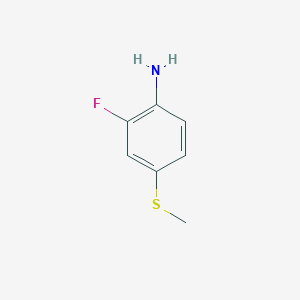
tert-butyl N-(2-oxopiperidin-4-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-(2-oxopiperidin-4-yl)carbamate is a useful research compound. Its molecular formula is C10H18N2O3 and its molecular weight is 214.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Stereoselective Synthesis : tert-Butyl N-(2-oxopiperidin-4-yl)carbamate is involved in the stereoselective synthesis of piperidine derivatives, particularly those fused with oxygen heterocycles. This synthesis process involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone, leading to the formation of tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates. These compounds, under specific conditions, undergo cyclization into cis-isomers of N-Boc piperidine derivatives, which are significant in developing stereochemically homogeneous fused bicyclic systems (Moskalenko & Boev, 2014).
Allylation Reactions : this compound demonstrates potential in the allylation of tert-butyl 4-oxopiperidine-1-carboxylate. This reaction forms tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, useful synthons for creating a variety of piperidine derivatives (Moskalenko & Boev, 2014).
Intermediate in Jak3 Inhibitor Synthesis : The compound serves as an important intermediate in the synthesis of novel protein tyrosine kinase Jak3 inhibitors. An efficient synthesis method for this compound has been proposed, highlighting its significance in pharmaceutical research (Chen Xin-zhi, 2011).
Stereoselective Hydroxylation : It is also involved in the stereoselective syntheses of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates. This process is significant in obtaining cis isomers of piperidine derivatives, which are valuable in various chemical syntheses (Boev et al., 2015).
Crystallographic Studies : X-ray studies have shown that this compound derivatives, like tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, occur in specific forms and orientations, which are pivotal in understanding their molecular packing and hydrogen bonding in crystal structures (Didierjean et al., 2004).
Applications in Organic Chemistry and Pharmacology
Use in Photoredox Catalysis : This compound has been used in photoredox-catalyzed amination of o-hydroxyarylenaminones, establishing a new pathway for assembling a range of 3-aminochromones under mild conditions. This catalysis is crucial for constructing diverse amino pyrimidines, expanding the applications of photocatalyzed protocols (Wang et al., 2022).
In Synthesis of Protease Inhibitors : Enantioselective syntheses involving this compound have been used to produce potent β-secretase inhibitors. This highlights its application in developing new pharmacological agents (Ghosh et al., 2017).
Enantioselective Synthesis of Carbocyclic Analogues : It's also an intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, demonstrating its utility in the synthesis of nucleotide analogues, which are crucial in therapeutic research (Ober et al., 2004).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl N-(2-oxopiperidin-4-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-7-4-5-11-8(13)6-7/h7H,4-6H2,1-3H3,(H,11,13)(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWJRRPTGQQFDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNC(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Benzyl-5-methoxy-1H-benzo[D]imidazole](/img/structure/B1322068.png)

![3H-Spiro[2-benzofuran-1,3'-pyrrolidine]](/img/structure/B1322070.png)
![(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1322072.png)









